(R)-Tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione (R)-Tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC13335650
InChI: InChI=1S/C6H8N2O2/c9-5-4-2-1-3-8(4)6(10)7-5/h4H,1-3H2,(H,7,9,10)/t4-/m1/s1
SMILES: C1CC2C(=O)NC(=O)N2C1
Molecular Formula: C6H8N2O2
Molecular Weight: 140.14 g/mol

(R)-Tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione

CAS No.:

Cat. No.: VC13335650

Molecular Formula: C6H8N2O2

Molecular Weight: 140.14 g/mol

* For research use only. Not for human or veterinary use.

(R)-Tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione -

Specification

Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
IUPAC Name (7aR)-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione
Standard InChI InChI=1S/C6H8N2O2/c9-5-4-2-1-3-8(4)6(10)7-5/h4H,1-3H2,(H,7,9,10)/t4-/m1/s1
Standard InChI Key CLHGAFMJSNFVRM-SCSAIBSYSA-N
Isomeric SMILES C1C[C@@H]2C(=O)NC(=O)N2C1
SMILES C1CC2C(=O)NC(=O)N2C1
Canonical SMILES C1CC2C(=O)NC(=O)N2C1

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The compound’s bicyclic framework consists of a pyrrolidine ring fused to an imidazolidine-1,3-dione moiety. The (R)-stereochemistry at the 7a position introduces chirality, which is critical for its biological activity . Key structural parameters include:

PropertyValue/Description
Molecular FormulaC6H8N2O2\text{C}_6\text{H}_8\text{N}_2\text{O}_2
Molecular Weight140.14 g/mol
IUPAC Name(7aR)-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione
Canonical SMILESC1C[C@H]2C(=O)NC(=O)N2C1
PubChem CID7131961

The imidazolidine-dione group introduces two carbonyl functionalities, enabling hydrogen bonding with biological targets, while the pyrrolidine ring contributes to lipophilicity and membrane permeability .

Spectroscopic and Computational Data

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments: the pyrrolidine ring protons resonate between δ 1.5–3.0 ppm, while the imidazolidine-dione carbonyl carbons appear near δ 170 ppm in 13C^{13}\text{C}-NMR . Density functional theory (DFT) calculations predict a puckered conformation for the pyrrolidine ring, stabilizing the molecule through intramolecular hydrogen bonds between the N–H group and adjacent carbonyl oxygen .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of (R)-Tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione typically involves cyclocondensation strategies. One optimized route employs pyrrole-2-carboxylic acid derivatives and carbonyldiimidazole (CDI) under microwave-assisted conditions, achieving yields of 65–75% . Key steps include:

  • Activation: CDI mediates the formation of an acylimidazole intermediate from pyrrole-2-carboxylic acid.

  • Cyclization: Intramolecular nucleophilic attack by the pyrrole nitrogen generates the bicyclic core.

  • Stereochemical Control: Chiral auxiliaries or asymmetric catalysis ensure the (R)-configuration at the 7a position .

Industrial Manufacturing

Industrial protocols prioritize scalability and cost-efficiency. Continuous-flow reactors replace batch processes, reducing reaction times from hours to minutes. A representative workflow involves:

  • Feedstock: Pyrrolidine-2-carboxylic acid and urea derivatives.

  • Conditions: High-temperature (150–200°C) cyclization in polar aprotic solvents (e.g., DMF).

  • Purification: Crystallization from ethanol/water mixtures yields >99% enantiomeric excess (e.e.) for the (R)-enantiomer .

Biological Activities and Mechanisms

Antimicrobial Properties

(R)-Tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) and fungi (e.g., Candida albicans, MIC = 16 µg/mL). Mechanistic studies suggest it disrupts cell wall synthesis by inhibiting penicillin-binding proteins (PBPs) and β-glucan synthase .

Enzyme Modulation

The compound acts as a competitive inhibitor of dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes therapy. In vitro assays show an IC50_{50} of 0.8 µM, surpassing sitagliptin (IC50_{50} = 1.2 µM). Molecular docking simulations reveal hydrogen bonds between the dione carbonyls and DPP-4’s Ser630 and Tyr547 residues .

Applications in Medicinal Chemistry

Drug Development

Structural analogs of (R)-Tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione are under investigation for:

  • Anticancer Agents: Derivatives with appended alkyl chains show pro-apoptotic activity in leukemia cells (IC50_{50} = 2.5 µM) .

  • Neuroprotective Agents: The compound crosses the blood-brain barrier and attenuates glutamate-induced excitotoxicity in neuronal cultures.

Prodrug Design

The dione moiety serves as a prodrug scaffold. Esterification of the carbonyl groups enhances oral bioavailability, with hydrolysis in vivo regenerating the active compound .

Research Advancements and Future Directions

Recent Studies

  • Structure-Activity Relationships (SAR): Methylation at the pyrrolidine nitrogen increases antimicrobial potency but reduces DPP-4 affinity .

  • Nanoparticle Delivery: Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles improves pharmacokinetics, achieving a plasma half-life of 12 hours in murine models.

Challenges and Opportunities

  • Stereochemical Complexity: Scalable synthesis of the (R)-enantiomer remains challenging, necessitating improved asymmetric catalysts.

  • Toxicity Profiling: Chronic toxicity studies in primates are ongoing to address hepatotoxicity concerns at high doses (>100 mg/kg) .

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